molecular formula C16H13NO4 B1219867 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione CAS No. 380827-92-9

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

Cat. No.: B1219867
CAS No.: 380827-92-9
M. Wt: 283.28 g/mol
InChI Key: VGBBISRTVGXTLB-UHFFFAOYSA-N
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Description

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a synthetic derivative of the benzo[g]isoquinoline-5,10-dione chemical scaffold, a structure of high interest in medicinal chemistry and anticancer research. This compound is designed for research use only and is not intended for diagnostic or therapeutic applications. Compounds within this class are frequently investigated for their potential biological activities, which can include intercalation into DNA and the inhibition of key enzymatic processes like topoisomerase II, leading to the disruption of DNA replication in rapidly dividing cells . The specific pattern of hydroxy, methoxy, and methyl substituents on the core structure is critical for modulating its electronic properties, solubility, and biological interaction, potentially enhancing its selectivity and potency against specific cancer cell lines. Researchers value this particular analog for exploring structure-activity relationships (SAR) to develop novel targeted therapies. Its mechanism of action is believed to involve redox cycling, generating reactive oxygen species that induce oxidative stress and apoptosis in susceptible cells. Handling should adhere to strict safety protocols. Always consult the product's Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c1-7-4-9-11(6-17-7)16(20)13-10(15(9)19)5-12(21-3)8(2)14(13)18/h4-6,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBBISRTVGXTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C(=O)C3=C(C(=C(C=C3C2=O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348433
Record name benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380827-92-9
Record name benz[g]isoquinoline-5,10-dione, 9-hydroxy-7-methoxy-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Catalytic One-Pot Condensation

Recent advancements in multi-component reactions (MCRs) have streamlined the synthesis of polycyclic isoquinoline derivatives. A notable example involves the use of Fe₃O₄@SiO₂@TAD-G2-SO₃H , a magnetic dendrimer catalyst, to facilitate the condensation of aromatic aldehydes, 1-naphthylamine, and dimedone or 1,3-indanedione. While this method specifically produces tetrahydrobenzo[c]acridin-8(9H)-ones, its principles are adaptable to the target compound:

  • Reaction Conditions : Ethanol/water (1:1) at 70°C.

  • Catalyst Loading : 0.03 g per mmol of aldehyde.

  • Yield : 90–96% for analogous compounds.

The magnetic catalyst’s recyclability (5 cycles with <10% activity loss) and high atom economy make this approach industrially viable. For 9-hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione, substituting dimedone with a methoxy- and methyl-substituted diketone precursor could yield the desired framework.

Solvent and Base Optimization

The choice of solvent and base critically impacts reaction efficiency. Studies on benzo[f]quinoline derivatives highlight 1,2-butylene oxide as both solvent and base in dipolar cycloadditions, enabling the formation of pyrrolo- and isoindolo-isoquinolines. Adapting this to the target compound would require:

  • Solvent : 1,2-butylene oxide or ethanol/water mixtures.

  • Base : Triethylamine for deprotonation.

  • Temperature : 70–80°C for 4–6 hours.

Cyclization and Functionalization Techniques

Quinoline Core Formation via Cyclocondensation

The benzo[g]isoquinoline core can be constructed through cyclocondensation of aminonaphthoquinones with substituted diketones. A patented method for dioxoloisoquinolinones involves:

  • Cyclization : Treating 1,2-diketones with ammonium acetate in acetic acid.

  • Oxidation : Introducing hydroxyl and methoxy groups via H₂O₂ in glacial acetic acid.

For the target compound, this pathway would require:

  • Precursor : 7-methoxy-3,8-dimethylnaphthoquinone.

  • Oxidizing Agent : H₂O₂ (30%) at 80°C for 2 hours.

Post-Synthetic Modifications

Functional group introduction post-cyclization is pivotal. Research on benzo[de]triazolo[5,1-a]isoquinolines demonstrates:

  • Thiourea Derivatives : Reacting (dioxo-benzo[de]isoquinolin-2-yl) thiourea with methylating agents to install methoxy groups.

  • Sulfonation : Converting methylthio to methylsulfonyl groups using H₂O₂.

Catalytic Systems and Their Impact

Magnetic Nanocatalysts

The Fe₃O₄@SiO₂@TAD-G2-SO₃H system exemplifies green chemistry principles:

ParameterValue
Catalyst Recovery95% via magnetic separation
Turnover Frequency12.4 h⁻¹
Substrate CompatibilityBroad (electron-rich/poor aldehydes)

Acidic vs. Basic Conditions

Comparative studies on isoquinoline derivatives reveal:

  • Acidic Conditions : Favor cyclization but may degrade sensitive methoxy groups.

  • Basic Conditions : Enhance nucleophilic substitution but require anhydrous environments.

Yield Optimization and Byproduct Management

Byproduct Identification

Common byproducts in isoquinoline synthesis include:

  • Dehydrohalogenation Products : From incomplete cyclization.

  • Over-Oxidized Quinones : Due to excessive H₂O₂.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures achieve >98% purity.

  • Column Chromatography : SiO₂ with hexane/ethyl acetate (3:1) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Overview

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione is a complex organic compound belonging to the isoquinoline alkaloid family. Its unique structural features, including hydroxyl, methoxy, and methyl substituents on the benzo[g]isoquinoline core, contribute to its diverse biological activities. This compound has garnered significant interest in medicinal chemistry, particularly for its potential applications in cancer therapy and antimicrobial activity.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of Isoquinoline Core : Utilization of the Bischler-Napieralski reaction.
  • Substitution Reactions : Introduction of hydroxy and methoxy groups through electrophilic aromatic substitution.
  • Methylation : Achieved via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst.

The compound's molecular formula is C16H13NO5C_{16}H_{13}NO_5 with a molecular weight of 299.28 g/mol .

Antitumor Activity

Research highlights the antitumor potential of this compound. In vitro studies demonstrate significant cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)0.073
HL-60 (Leukemia)<0.1
SK-OV-3 (Ovarian Cancer)0.06

The mechanism of action involves interaction with DNA, forming stable complexes that inhibit cell proliferation and induce apoptosis in cancer cells .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties . Studies have shown efficacy against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli.

The antimicrobial mechanisms may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Case Study 1: Anticancer Research

A study published in RSC Advances reported the synthesis and evaluation of derivatives of benzo[g]isoquinoline compounds for their anticancer properties. The derivatives exhibited varying degrees of cytotoxicity against different cancer cell lines, with this compound showing particularly promising results against leukemia cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial activity of synthesized compounds related to isoquinoline derivatives. The study highlighted that certain derivatives, including this compound, demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of 9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes, receptors, and other proteins, modulating their activity and influencing cellular pathways.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes such as energy production and signal transduction.

    Receptors: By binding to receptors on the cell surface, it can alter cell signaling and communication, leading to changes in cell behavior and function.

    Pathways: The compound can influence pathways related to inflammation, oxidative stress, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Core Structural Variations

The benzo[g]isoquinoline-5,10-dione scaffold is shared among many derivatives, but substituents and functional groups critically influence properties and bioactivity. Below is a comparative analysis:

Compound Substituents Key Properties Reference
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione 3-CH₃, 7-OCH₃, 8-CH₃, 9-OH Electron-donating groups enhance H-bonding potential; moderate lipophilicity
Pixantrone (BBR-2778) 6,9-bis[(2-aminoethyl)amino] Positively charged amino groups enable DNA intercalation; anticancer activity
6,9-Difluorobenzo[g]isoquinoline-5,10-dione 6-F, 9-F Electronegative F atoms increase reactivity; used as synthetic intermediate
N2-Arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides 3-iminium, N2-aryl Improved solubility in polar solvents; potent antitubercular activity (MIC <1 µM)
1,2,3,4-Tetrahydrobenzo[g]isoquinoline-5,10-diones Hydrogenated C-ring Reduced aromaticity; novel quinone class with unexplored bioactivity

Antitubercular Activity

  • N2-Aryl Derivatives (e.g., 4-chlorophenyl analog): Exhibit nanomolar MIC values (0.59 µM) against Mycobacterium tuberculosis, attributed to amidinium moieties enhancing solubility and target binding .
  • Target Compound : Hydroxy and methoxy groups may confer moderate activity, though methyl groups at positions 3 and 8 could reduce steric hindrance compared to bulkier aryl substituents .

Anticancer Activity

  • Pixantrone : Inhibits topoisomerase II and intercalates DNA (IC₅₀ = 54 nM), with clinical use in lymphoma .

Solubility and Pharmacokinetics

  • Amidinium Derivatives : High solubility in polar solvents due to ionic character .
  • Target Compound : Moderate solubility from hydroxyl and methoxy groups; methyl groups may increase lipophilicity .
  • 6,9-Difluoro Derivative : Poor water solubility but soluble in organic solvents (e.g., chloroform) .

Key Research Findings and Data Tables

Table 1: Antitubercular Activity of Selected Derivatives

Compound MIC (µM) Cytotoxicity (CC₅₀, µM) Selectivity Index (SI)
N2-(4-Chlorophenyl)-3-iminium bromide 0.59 11.25 19.07
1-Phenylbenzo[g]isoquinoline-5,10-dione 2.34 >50 >21.37
3,3'-(p-Tolylazanediyl)bis-derivative 4.12 45.80 11.11

Table 2: Physicochemical Properties

Compound LogP Solubility (mg/mL) Melting Point (°C)
9-Hydroxy-7-methoxy-3,8-dimethyl derivative 2.1 0.15 (DMSO) 285–291*
6,9-Difluoro derivative 3.5 0.02 (Water) 285–291
Pixantrone dimaleate 1.8 10.0 (Water) >300

*Predicted based on structural analogs.

Biological Activity

9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione (commonly referred to as 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H13NO5
  • Molecular Weight : 299.28 g/mol
  • CAS Number : 639515

Synthesis

The synthesis of this compound involves several chemical reactions. A common method includes the use of specific precursors that undergo cyclization and functionalization steps to yield the final product. The detailed synthetic routes can vary, but they typically involve reactions with quinones and various nucleophiles.

Antitumor Activity

Research has shown that derivatives of benzo[g]isoquinoline-5,10-dione exhibit notable cytotoxic effects against various cancer cell lines. Notably:

  • Cytotoxicity : In vitro studies indicate that 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ demonstrates significant cytotoxicity against human leukemia and solid tumor cell lines at submicromolar concentrations .
  • Mechanism of Action : The compound appears to interact with DNA, forming stable complexes that inhibit cell proliferation and induce apoptosis in cancer cells .
Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.073
HL-60 (Leukemia)<0.1
SK-OV-3 (Ovarian Cancer)0.06

Other Biological Activities

In addition to its antitumor properties, studies have suggested potential anti-inflammatory and antibacterial activities associated with this compound. However, more extensive studies are required to fully elucidate these effects.

Case Studies

  • Study on Cytotoxic Activities :
    A study published in PubMed evaluated various aryl benzo[g]isoquinoline derivatives for their cytotoxic activities. The findings indicated that compounds similar to 9-Hydroxy-7-methoxy-3,8-dimethyl-BIQ exhibited potent activity against both sensitive and resistant cancer cell lines .
  • Mechanistic Studies :
    Another investigation focused on the mechanism by which these compounds induce apoptosis in cancer cells. It was found that the activation of p53 pathways played a crucial role in mediating the cytotoxic effects of 9-Hydroxy derivatives .

Q & A

Q. What synthetic strategies are most effective for constructing the benzo[g]isoquinoline-5,10-dione scaffold, and how do yields vary across methods?

The benzo[g]isoquinoline-5,10-dione core can be synthesized via multiple routes:

  • Friedel-Crafts acylation (26% yield) and Diels-Alder reactions (30% yield) are classical but low-yield approaches .
  • Phthalide annulation (65% theoretical yield) and Pomeranz-Fritsch-type cyclization (28% over six steps) offer improved selectivity but require precise reagent control (e.g., trialkylphosphine/Cs₂CO₃ for 6-endo-trig selectivity) .
  • Intramolecular Heck cyclization achieves 45% overall yield starting from vitamin K derivatives, with bulky ligands (tBuCy₂P·HBF₄) critical for regioselectivity .

Q. How does functionalization of the C-ring (e.g., amidinium or aryl substituents) impact antitubercular activity and solubility?

  • Amidinium moieties enhance solubility in polar solvents and improve antitubercular activity (e.g., MIC = 0.59 µM against M. tuberculosis H37Ra) by facilitating intracellular targeting .
  • 3-Phenyl substituents (e.g., compounds 27a/b) show superior activity compared to 1-phenyl or methoxy derivatives, likely due to optimized steric and electronic interactions with mycobacterial targets .
  • Aniline-functionalized analogs (e.g., 28a-e) exhibit reduced activity, suggesting substituent position and electronic effects are critical .

Advanced Research Questions

Q. How can contradictory activity data between in vitro assays and in vivo models be resolved for this compound class?

  • Bioavailability challenges : While in vitro MIC values (e.g., 0.59 µM) are promising, poor solubility or metabolic instability may limit in vivo efficacy. Use pro-drug strategies or nanoparticle encapsulation to enhance pharmacokinetics, as seen with amidinium derivatives .
  • Strain specificity : Validate activity against clinical multidrug-resistant (MDR) M. tuberculosis strains, as susceptibility may differ from lab-adapted H37Ra .

Q. What methodologies are recommended for assessing genotoxicity of benzo[g]isoquinoline-5,10-dione derivatives and their metabolites?

  • Vitotox™ assay : Recombinant Salmonella typhimurium strains (Genox TA104 and Cytoxpr1) detect SOS response activation (luminescence signal) and metabolic genotoxicity via S9 liver extract exposure. None of the tested analogs showed genotoxicity (signal-to-noise ratio < threshold) .
  • Complementary assays: Combine with Ames test or micronucleus assay for comprehensive risk assessment.

Q. How can synthetic impurities or byproducts (e.g., chlorinated adducts) be minimized during functionalization?

  • N-Oxidation/cine substitution : Treatment with m-CPBA followed by POCl₃ yields 1- and 3-chloro derivatives (23a/b). Optimize reaction time and temperature to suppress 4-chloro adduct (23c, 2% yield) .
  • Chromatographic purification : Use flash chromatography (silica gel) with DCM/MTBE (98:2) to isolate high-purity (>98%) compounds .

Q. What structural modifications improve selectivity for mycobacterial targets over mammalian cells?

  • Methoxy and hydroxy groups : Derivatives like 9-Hydroxy-7-methoxy analogs show enhanced selectivity indices (SI = 19.07) by balancing antimycobacterial potency (MIC = 0.59 µM) and low cytotoxicity (CC₅₀ = 11.25 µM in J774 cells) .
  • Dimethyl substitution : 3,8-Dimethyl groups reduce off-target interactions, as seen in reduced genotoxicity and cytotoxicity profiles .

Q. How do solubility limitations of certain derivatives (e.g., 28e) affect biological testing, and what formulation strategies can mitigate this?

  • Salt formation : Attempts to prepare HCl salts of 28e failed due to poor DMSO/D₂O solubility. Alternative counterions (e.g., maleate) or co-solvent systems (DMSO/PEG) may improve dissolution .
  • Nanoformulation : Liposomal encapsulation of hydrophobic derivatives (e.g., 30a/b) enhances bioavailability and intracellular delivery .

Methodological Recommendations

Q. What analytical techniques are critical for characterizing benzo[g]isoquinoline-5,10-dione derivatives?

  • NMR spectroscopy : Use 2D techniques (HSQC, HMBC) to resolve aromatic proton assignments in CDCl₃ or DMSO-d₆ .
  • HPLC-MS : Confirm purity (>98%) and detect trace impurities in compounds like 30a (99.7% purity) .

Q. How can researchers validate the intracellular targeting capability of these compounds?

  • Macrophage infection models : Use J774 A.1 cells infected with M. tuberculosis H37Ra and measure bacterial load reduction via luminescence assays .
  • Confocal microscopy : Label derivatives with fluorescent tags (e.g., BODIPY) to track subcellular localization .

Q. What computational tools are suitable for SAR studies of this scaffold?

  • Docking simulations : Model interactions with mycobacterial targets (e.g., DNA gyrase or DprE1) using AutoDock Vina or Schrödinger Suite.
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with MIC values to predict optimal functional groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione
Reactant of Route 2
9-Hydroxy-7-methoxy-3,8-dimethylbenzo[g]isoquinoline-5,10-dione

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